4-((3,5-Dimethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid
Descripción
Propiedades
IUPAC Name |
4-(3,5-dimethylanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5/c1-11-7-12(2)9-13(8-11)18-15(20)10-14(16(21)22)17-3-5-23-6-4-19/h7-9,14,17,19H,3-6,10H2,1-2H3,(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRPBDNARQNGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC(C(=O)O)NCCOCCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-((3,5-Dimethylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 405.407 g/mol. The compound features a complex structure that contributes to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Similar compounds have shown promising antitumor effects in vivo. For example, derivatives have been tested against several cancer cell lines and have demonstrated significant cytotoxicity and inhibition of DNA topoisomerase II, which is crucial for DNA replication and cell division .
- Neuroprotective Effects : The compound's structural analogs have been explored for their neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. These studies suggest potential benefits in reversing locomotor deficits in animal models .
The mechanisms underlying the biological activities of this compound are multifaceted:
- DNA Interaction : The ability to inhibit DNA topoisomerase II suggests that the compound can interfere with DNA replication processes, leading to increased apoptosis in rapidly dividing cancer cells .
- Antioxidant Properties : Some structural analogs have demonstrated antioxidant activity, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells .
- Receptor Binding : Binding assays have shown that similar compounds can interact with dopamine receptors (D2 and D3), suggesting that this compound may also modulate neurotransmitter systems .
Case Studies
Several studies have focused on the biological activity of related compounds:
- Antitumor Efficacy Study : A study evaluated the cytotoxic effects of various derivatives on human cancer cell lines, revealing that certain modifications enhanced potency compared to standard treatments like VP-16 . The IC50 values for these derivatives were significantly lower than those for VP-16, indicating superior efficacy.
- Neuroprotective Study : In a model of Parkinson's disease, a structurally similar compound exhibited significant improvement in motor function in reserpinized rats, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Summary of Research Findings
The following table summarizes key findings from various studies related to the biological activity of the compound and its analogs:
| Study | Activity | Model/Cell Line | IC50 (µM) |
|---|---|---|---|
| Antitumor Efficacy | Cytotoxicity against cancer cells | P388 Cell Line | 1.0 - 4.1 |
| Neuroprotective Effects | Improvement in locomotor activity | Reserpine-treated Rats | Not specified |
| DNA Topoisomerase Inhibition | Inhibition of Topo II | Various Cancer Cell Lines | 32.5 - 60.9 |
Comparación Con Compuestos Similares
Core Structural Analogues
4-((3,5-Dimethylphenyl)amino)-4-oxobutanoic acid (CAS 303770-90-3)
- Structure: Lacks the 2-((2-(2-hydroxyethoxy)ethyl)amino group present in the target compound.
- Properties :
- Key Difference : The absence of the hydrophilic hydroxyethoxy chain reduces solubility compared to the target compound. This analogue serves as a foundational scaffold for derivatives like the target.
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid ()
- Structure : Features a 2-fluorophenyl group instead of 3,5-dimethylphenyl.
- Synthesis Purpose : Designed for metal coordination studies (e.g., biological activity assays).
- Key Difference : The electron-withdrawing fluorine atom may enhance metabolic stability but reduce lipophilicity compared to the dimethylphenyl group in the target compound.
Functionalized Butanoic Acid Derivatives
4-((4-(2-Chlorophenyl)thiazole-2-yl)amino)-4-oxo-3-phenylbutanoic acid ()
- Structure : Incorporates a thiazole ring and chlorophenyl group.
(S)-3-(2-(3-Chlorophenyl)acetamido)-4-(4-(trifluoromethyl)phenyl)butanoic acid ()
- Structure : Contains a trifluoromethylphenyl group and chlorophenylacetamido side chain.
- Key Difference : The trifluoromethyl group enhances metabolic resistance and lipophilicity, whereas the target’s hydroxyethoxy chain prioritizes hydrophilicity.
Phenoxyaromatic Acid Analogues ()
2-(4-(2-((3,5-Dimethylphenyl)amino)ethyl)phenoxy)-2-methylpropanoic acid (18g)
- Structure: Propanoic acid backbone with 3,5-dimethylphenyl and phenoxy groups.
- Synthesis Yield: 75.3% via phenol substitution.
- Key Difference: The phenoxy core and methylpropanoic acid structure alter conformational flexibility compared to the target’s butanoic acid backbone.
2-(4-((3,5-Dimethylphenyl)carbamoyl)phenoxy)-2-methylpropanoic acid (19b)
- Structure : Includes a carbamoyl linker between phenyl and dimethylphenyl groups.
- Key Difference: The carbamoyl group may enhance hydrogen bonding, contrasting with the target’s direct amino linkage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
